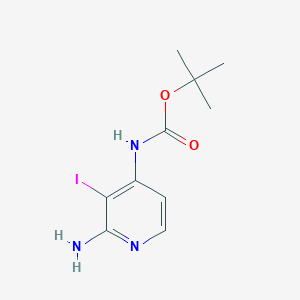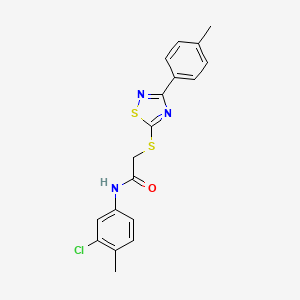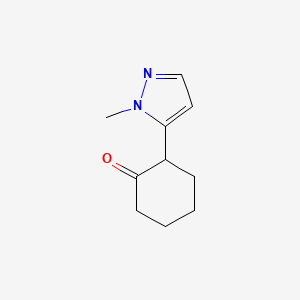![molecular formula C22H13F2N3 B2995996 6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932280-29-0](/img/structure/B2995996.png)
6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C22H13F2N3 and its molecular weight is 357.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Fluoroquinolones, a class of compounds to which this molecule is structurally related, are known to target bacterial dna-gyrase . This enzyme is crucial for bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
Fluoroquinolones, which share structural similarities with this compound, work by inhibiting bacterial dna-gyrase . This inhibition disrupts the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription .
Biochemical Pathways
By analogy with other fluoroquinolones, it can be inferred that the compound might interfere with bacterial dna replication and transcription processes by inhibiting dna-gyrase .
Result of Action
Based on the known effects of fluoroquinolones, it can be inferred that the compound might lead to the disruption of bacterial dna processes, resulting in the inhibition of bacterial growth .
Properties
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F2N3/c23-15-9-11-16(12-10-15)27-22-17-7-4-8-19(24)21(17)25-13-18(22)20(26-27)14-5-2-1-3-6-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGQQNKNWBZHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)





![2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2995924.png)
![1-(1-Phenyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2995925.png)

![Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate](/img/structure/B2995928.png)
![ethyl 2-[[2-[2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetyl]oxyacetyl]amino]benzoate](/img/structure/B2995931.png)


![N-(5-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2995936.png)
